N,N'-di(2,3-dihydro-1H-inden-5-yl)pyridine-2,6-dicarboxamide
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Overview
Description
N,N-DI(2,3-DIHYDRO-1H-INDEN-5-YL)-2,6-PYRIDINEDICARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with two dihydroindenyl groups and two carboxamide groups, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DI(2,3-DIHYDRO-1H-INDEN-5-YL)-2,6-PYRIDINEDICARBOXAMIDE typically involves the following steps:
Formation of the Dihydroindenyl Intermediate: The dihydroindenyl groups are synthesized through a series of reactions starting from indene. Indene undergoes hydrogenation to form dihydroindene.
Coupling with Pyridine: The dihydroindenyl groups are then coupled with a pyridine derivative. This step often involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Introduction of Carboxamide Groups: The final step involves the introduction of carboxamide groups through amidation reactions. This can be achieved using reagents like ammonia or primary amines in the presence of activating agents like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-DI(2,3-DIHYDRO-1H-INDEN-5-YL)-2,6-PYRIDINEDICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N,N-DI(2,3-DIHYDRO-1H-INDEN-5-YL)-2,6-PYRIDINEDICARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may serve as a probe or ligand in biochemical assays and studies.
Industry: The compound could be utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which N,N-DI(2,3-DIHYDRO-1H-INDEN-5-YL)-2,6-PYRIDINEDICARBOXAMIDE exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
N,N-DIMETHYL-2,6-PYRIDINEDICARBOXAMIDE: A simpler analogue with similar core structure but lacking the dihydroindenyl groups.
N,N-DI(2,3-DIHYDRO-1H-INDEN-5-YL)-BENZAMIDE: A related compound where the pyridine ring is replaced by a benzene ring.
Uniqueness
N,N-DI(2,3-DIHYDRO-1H-INDEN-5-YL)-2,6-PYRIDINEDICARBOXAMIDE is unique due to the presence of both dihydroindenyl and pyridine moieties, which confer distinct chemical and physical properties. This combination of structural features makes it a versatile compound with potential for diverse applications in research and industry.
Properties
Molecular Formula |
C25H23N3O2 |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-N,6-N-bis(2,3-dihydro-1H-inden-5-yl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C25H23N3O2/c29-24(26-20-12-10-16-4-1-6-18(16)14-20)22-8-3-9-23(28-22)25(30)27-21-13-11-17-5-2-7-19(17)15-21/h3,8-15H,1-2,4-7H2,(H,26,29)(H,27,30) |
InChI Key |
CIIGXLXAGVSZCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=CC5=C(CCC5)C=C4 |
Origin of Product |
United States |
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